Rhein 8-beta-D-Glucuronide
Overview
Description
Rhein 8-beta-D-Glucuronide is a biochemical reagent primarily used in glycobiology research. It is a metabolite of Rhein, an anthraquinone compound found in various medicinal plants such as Rheum palmatum, Cassia tora, and Aloe barbadensis. This compound is involved in the study of carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhein 8-beta-D-Glucuronide is synthesized through the glucuronidation of Rhein. This process involves the conjugation of Rhein with glucuronic acid in the presence of UDP-glucuronosyltransferase (UGT) enzymes. The reaction typically occurs under mild conditions, with the enzyme catalyzing the transfer of the glucuronic acid moiety to the hydroxyl group of Rhein .
Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Rhein 8-beta-D-Glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its metabolism and biological activity.
Common Reagents and Conditions:
Oxidation and Reduction: These reactions can occur in the presence of oxidizing or reducing agents, altering the chemical structure and activity of the compound.
Major Products Formed:
Hydrolysis: Produces Rhein and glucuronic acid.
Oxidation and Reduction: Leads to various oxidized or reduced forms of Rhein, which may have different biological activities.
Scientific Research Applications
Rhein 8-beta-D-Glucuronide has a wide range of applications in scientific research:
Mechanism of Action
Rhein 8-beta-D-Glucuronide exerts its effects through multiple molecular pathways. It interacts with various cellular targets, including enzymes and receptors involved in inflammation, oxidative stress, and cell signaling. The compound’s mechanism of action involves the modulation of these pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Rhein-8-O-beta-D-glucopyranoside: Another glucuronide derivative of Rhein with similar biological activities.
Emodin-1-O-glucuronide: A glucuronide derivative of Emodin, another anthraquinone compound with comparable properties.
Uniqueness: Rhein 8-beta-D-Glucuronide is unique due to its specific glucuronidation at the 8-beta position, which influences its biological activity and stability. This distinct structural feature sets it apart from other similar compounds and contributes to its specific applications in research and medicine .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(6-carboxy-8-hydroxy-9,10-dioxoanthracen-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O12/c22-9-5-6(19(28)29)4-8-11(9)14(24)12-7(13(8)23)2-1-3-10(12)32-21-17(27)15(25)16(26)18(33-21)20(30)31/h1-5,15-18,21-22,25-27H,(H,28,29)(H,30,31)/t15-,16-,17+,18-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIJYIRYSXMDQB-HUTLKBDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221055 | |
Record name | Rhein 8-beta-D-Glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70793-10-1 | |
Record name | Rhein 8-beta-D-Glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070793101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhein 8-beta-D-Glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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